4-Hydroxy-3,5-diiodobenzyl alcohol chemical properties
4-Hydroxy-3,5-diiodobenzyl alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-3,5-diiodobenzyl alcohol
Introduction
4-Hydroxy-3,5-diiodobenzyl alcohol (CAS No. 37987-26-1) is a poly-substituted aromatic compound featuring a benzyl alcohol moiety and a phenol ring substituted with two iodine atoms.[1] Its structure presents a unique combination of reactive functional groups: a primary alcohol, an acidic phenolic hydroxyl group, and an electron-rich aromatic ring whose properties are modulated by the presence of heavy, electron-withdrawing iodine atoms. While not as extensively documented as its non-iodinated counterpart, 4-hydroxybenzyl alcohol, this molecule serves as a valuable building block and a potential pharmacophore in medicinal chemistry and materials science. The presence of iodine atoms makes it a candidate for applications in radiolabeling, as a heavy-atom derivative for X-ray crystallography, or as a precursor for cross-coupling reactions.
This guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-3,5-diiodobenzyl alcohol, including its synthesis, reactivity, and detailed spectroscopic characterization. The insights presented herein are synthesized from foundational chemical principles and extrapolated from data on closely related structural analogs, providing a robust framework for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental properties of 4-Hydroxy-3,5-diiodobenzyl alcohol are summarized below. These identifiers are critical for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source(s) |
| IUPAC Name | (4-hydroxy-3,5-diiodophenyl)methanol | |
| CAS Number | 37987-26-1 | [1] |
| Molecular Formula | C₇H₆I₂O₂ | [1] |
| Molecular Weight | 375.93 g/mol | [1] |
| Appearance | Predicted: White to off-white or pale yellow solid | |
| Melting Point | Predicted: >150 °C (based on increased molecular weight and symmetry compared to analogs) | |
| Solubility | Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol); sparingly soluble in water. | [2] |
| InChI Key | Predicted based on structure | |
| SMILES | OCc1cc(I)c(O)c(I)c1 |
Synthesis and Manufacturing
A direct, one-step synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol is not commonly reported. A reliable and regioselective synthesis necessitates a multi-step approach, typically starting from a more readily available precursor. The most logical pathway involves the selective iodination of a p-substituted phenol followed by functional group manipulation.
A plausible and efficient route begins with the iodination of 4-hydroxybenzaldehyde, followed by the reduction of the aldehyde to the primary alcohol. This sequence is advantageous as the aldehyde group is a meta-director, which deactivates the ring, but the powerful ortho-, para-directing effect of the hydroxyl group dominates, ensuring iodination at the positions ortho to the hydroxyl group.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Hydroxy-3,5-diiodobenzyl alcohol.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Hydroxy-3,5-diiodobenzaldehyde
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Dissolution: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) at room temperature.
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Iodination: To this solution, add a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in water dropwise with vigorous stirring. The reaction is typically exothermic and should be maintained at or below room temperature with an ice bath.
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Reaction Monitoring: Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (e.g., 2M HCl) until the pH is acidic (~pH 2-3). This will precipitate the product.
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Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water to remove salts, and then with a small amount of a cold non-polar solvent like hexane to remove any non-polar impurities.
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Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield pure 4-hydroxy-3,5-diiodobenzaldehyde.
Step 2: Reduction to 4-Hydroxy-3,5-diiodobenzyl alcohol
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Suspension: Suspend the 4-hydroxy-3,5-diiodobenzaldehyde (1.0 eq) from Step 1 in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
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Reduction: Cool the suspension in an ice bath to 0-5 °C. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains low.
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Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC for the disappearance of the aldehyde.
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Quenching: Carefully quench the reaction by slowly adding dilute HCl to neutralize the excess NaBH₄ and the resulting borate esters.
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Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. The resulting crude solid can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford pure 4-Hydroxy-3,5-diiodobenzyl alcohol.
Chemical Reactivity
The reactivity of this molecule is governed by its three key features: the phenolic hydroxyl group, the benzylic alcohol, and the di-iodinated aromatic ring.
Caption: Key reactive sites of 4-Hydroxy-3,5-diiodobenzyl alcohol.
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Reactions of the Benzylic Alcohol: The primary alcohol can be readily oxidized to 4-hydroxy-3,5-diiodobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). Stronger oxidation may lead to the corresponding carboxylic acid. It can also undergo standard alcohol reactions such as esterification with carboxylic acids (or their activated derivatives) and etherification.
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Reactions of the Phenolic Hydroxyl: The phenolic proton is acidic. Its pKa is expected to be lower (more acidic) than that of phenol itself due to the electron-withdrawing inductive effect of the two iodine atoms. This acidity allows for easy deprotonation with a mild base (e.g., K₂CO₃, NaH) to form a phenoxide, which can act as a nucleophile in Williamson ether synthesis or acylation reactions.
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Reactions involving the Iodine Substituents: The carbon-iodine bonds are susceptible to cleavage and can participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a versatile scaffold for building more complex structures.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be simple and highly characteristic due to the molecule's C₂ᵥ symmetry.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Ar-H (H-2, H-6) | ~ 7.7 | Singlet (s) | 2H |
| -CH₂ -OH | ~ 4.5 | Singlet (s) | 2H |
| Ar-OH | Variable (~ 5.0 - 6.0) | Broad Singlet (br s) | 1H |
| -CH₂-OH | Variable (~ 2.0 - 3.0) | Broad Singlet (br s) | 1H |
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Causality: The two aromatic protons (H-2 and H-6) are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet. The benzylic protons are similarly isolated and appear as a singlet.[3] The signals for the hydroxyl protons are often broad and their chemical shifts are highly dependent on concentration, solvent, and temperature.[4][5]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to symmetry, only four signals are expected in the aromatic region, plus one for the benzylic carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C -4 (-OH) | ~ 155 | Carbon attached to hydroxyl group, deshielded. |
| C -2, C-6 | ~ 138 | Aromatic CH, deshielded by adjacent iodine. |
| C -1 (-CH₂OH) | ~ 130 | Quaternary carbon, deshielded by substituents. |
| C -3, C-5 (-I) | ~ 85 | Carbon attached directly to iodine, strongly shielded by the heavy atom effect. |
| -C H₂OH | ~ 64 | Benzylic carbon attached to oxygen, typical range.[5] |
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the hydroxyl functional groups.
| Functional Group | Absorption Range (cm⁻¹) | Appearance |
| O-H Stretch (Phenol & Alcohol) | 3600 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 & 1470 | Medium to Strong |
| C-O Stretch (Alcohol) | ~ 1050 | Strong |
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Causality: The broadness of the O-H band is a definitive indicator of hydrogen bonding.[4][5] The positions of the aromatic C=C stretching bands confirm the presence of the benzene ring.
Mass Spectrometry (MS)
| Feature | Predicted m/z | Rationale |
| Molecular Ion (M⁺) | 376 | Corresponding to the molecular formula C₇H₆I₂O₂. |
| Key Fragment | 345 | Loss of the hydroxymethyl radical (-•CH₂OH). |
| Key Fragment | 249 | Loss of one iodine atom. |
| Key Fragment | 122 | Loss of two iodine atoms. |
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Causality: In electron ionization (EI) mass spectrometry, the molecular ion is expected to be prominent. A characteristic fragmentation pattern for benzyl alcohols is the cleavage of the benzylic C-C bond (alpha-cleavage), leading to the loss of the CH₂OH group.[5]
Protocol: Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the phenolic proton is more likely to be observed). Add tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, use a sufficient relaxation delay (e.g., 2 seconds) to ensure quantitative integration.
-
-
IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the FT-IR spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Instrumentation: Perform analysis on a GC-MS or LC-MS system. For GC-MS, use a standard capillary column (e.g., HP-5MS).
-
MS Conditions: Acquire mass spectra in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
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Applications and Future Directions
4-Hydroxy-3,5-diiodobenzyl alcohol is a specialized chemical intermediate. Its utility is primarily in research and development settings:
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Drug Development: As a "fragment" or building block, it can be used to synthesize more complex molecules. The phenolic and alcohol moieties are common in biologically active compounds, and the iodine atoms can serve as handles for further chemical modification or to enhance binding through halogen bonding. The biological activities of related compounds, such as the antioxidant and anti-inflammatory properties of 4-hydroxybenzyl alcohol[2][6] and the anticancer activities of other substituted benzyl alcohols[7], suggest that derivatives of this di-iodo compound could be of significant interest.
-
Material Science: The dense iodine atoms and reactive hydroxyl groups make it a candidate for incorporation into specialty polymers, potentially imparting properties such as flame retardancy or high refractive index.
-
Diagnostic Tools: The iodine atoms could be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or other radiolabeling applications.
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McMurry, J. (2023). Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]
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PubChem. 4-Hydroxy-3,5-dimethoxy-cinnamyl alcohol. [Link]
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PrepChem.com. Preparation of 4-hydroxybenzyl alcohol. [Link]
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LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
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SIELC Technologies. 4-Hydroxy-3,5-dimethoxybenzyl alcohol. [Link]
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Human Metabolome Database. Showing metabocard for 4-Hydroxybenzyl alcohol (HMDB0011724). [Link]
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Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
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Chemsrc. (3,5-dipropyl-4-hydroxy)benzyl alcohol | CAS#:153275-16-2. [Link]
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PubChem. 3,5-Dihydroxybenzyl alcohol. [Link]
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MDPI. Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. [Link]
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PubMed. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. [Link]
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